molecular formula C25H28ClNO4 B11991388 Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11991388
M. Wt: 441.9 g/mol
InChI Key: BQQHJYDVOZTUBE-UHFFFAOYSA-N
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Description

Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a molecular formula of C20H29ClO5 This compound is characterized by its unique structure, which includes a decyl ester group, a chlorophenyl group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenylglycine derivative, which is then subjected to cyclization reactions to form the dioxoisoindole structure. The final step involves esterification with decanol to introduce the decyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a decyl ester group, a chlorophenyl group, and a dioxoisoindole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H28ClNO4

Molecular Weight

441.9 g/mol

IUPAC Name

decyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H28ClNO4/c1-2-3-4-5-6-7-8-11-16-31-25(30)18-14-15-19-20(17-18)24(29)27(23(19)28)22-13-10-9-12-21(22)26/h9-10,12-15,17H,2-8,11,16H2,1H3

InChI Key

BQQHJYDVOZTUBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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